![molecular formula C17H14N2O3 B1387428 1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid CAS No. 1029784-65-3](/img/structure/B1387428.png)
1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid
Overview
Description
“1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H14N2O3 . It is a versatile compound used in various scientific research applications due to its unique structural properties.
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C17H14N2O3/c1-22-12-6-4-5-11(9-12)19-16-14-8-3-2-7-13(14)15(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . Various techniques for the synthesis of 2-methylquinoline have been reported, and Doebner–von Miller is considered the best .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 294.31 . More detailed properties like melting point, boiling point, and density are not available in the retrieved documents .Future Directions
The future directions for “1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid” could involve further exploration of its potential anticancer effects . The characteristic chemical features of attached groups are key factors for their anticancer effects and could play a useful role in revealing the mechanisms of action in relation to known compounds in future research programs .
Mechanism of Action
Target of Action
It is known that quinoline and isoquinoline derivatives, to which this compound belongs, have a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline and isoquinoline derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or interacting with dna .
Biochemical Pathways
Quinoline and isoquinoline derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline and isoquinoline derivatives are known to have a wide range of effects, including anti-inflammatory, antimicrobial, antimalarial, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
1-[(2-Methoxyphenyl)amino]isoquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain isoquinoline alkaloids, which are known for their biological activity . The nature of these interactions often involves binding to active sites or altering the conformation of the target molecules, thereby modulating their activity. These interactions can lead to changes in enzymatic activity, protein-protein interactions, and other biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways that are crucial for cell proliferation and differentiation . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and gene expression can have significant implications for cell function and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular function. These molecular interactions are critical for understanding the compound’s overall effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential changes in cell viability and function over time. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including potential damage to specific organs or tissues. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications. Studies have also identified threshold effects, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other drugs or compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects. Studies have shown that the compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-(2-methoxyanilino)isoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-16-12-7-3-2-6-11(12)13(10-18-16)17(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDHYAYETCZWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



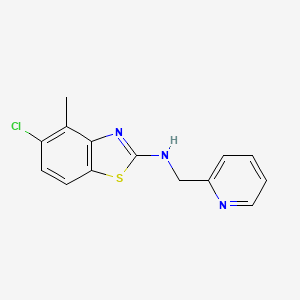
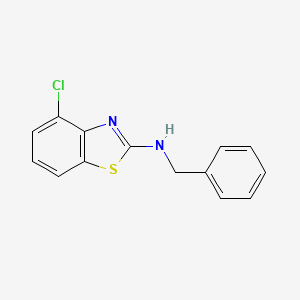
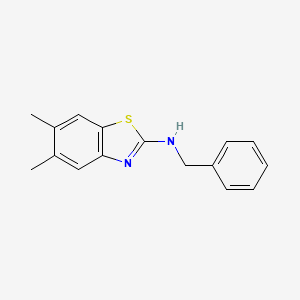
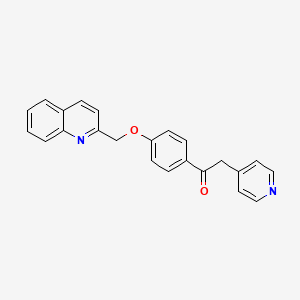
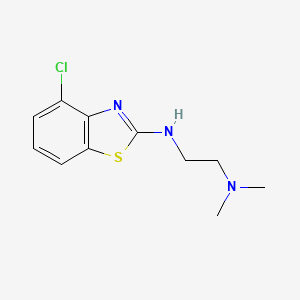
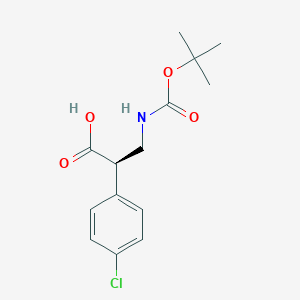

![3-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B1387354.png)


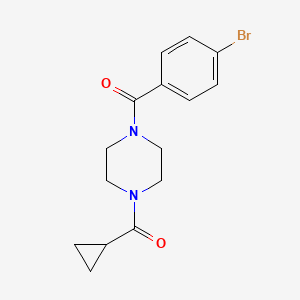
(propan-2-yl)amine](/img/structure/B1387362.png)

![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)